molecular formula C9H12N5NaO4 B1343297 Ganciclovir sodium CAS No. 84245-13-6

Ganciclovir sodium

Cat. No.: B1343297
CAS No.: 84245-13-6
M. Wt: 277.21 g/mol
InChI Key: JJICLMJFIKGAAU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ganciclovir sodium is a synthetic antiviral compound used primarily to treat infections caused by cytomegalovirus, particularly in immunocompromised patients. It is a nucleoside analog of guanine, which inhibits the replication of viral DNA. This compound is crucial in managing cytomegalovirus retinitis in patients with acquired immunodeficiency syndrome and in preventing cytomegalovirus disease in transplant recipients .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ganciclovir sodium is synthesized through a multi-step process starting from guanineThe final product is obtained by reacting ganciclovir with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The process includes the use of high-performance liquid chromatography for purification and lyophilization for the final product. The compound is typically produced in a sterile environment to ensure its suitability for medical use .

Chemical Reactions Analysis

Types of Reactions: Ganciclovir sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of ganciclovir .

Scientific Research Applications

Ganciclovir sodium is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment and prevention of cytomegalovirus (CMV) infections . It is indicated for treating CMV retinitis in immunocompromised adults, including those with AIDS, and for preventing CMV disease in organ transplant recipients at risk for CMV diseases . CMV diseases, including CMV retinitis, can be opportunistic infections (OIs) of HIV .

Scientific Research Applications
Ganciclovir is a synthetic purine nucleoside that is used as an antiviral agent . To exert its anti-CMV activity, ganciclovir is phosphorylated first to the monophosphate form by a CMV-encoded protein kinase, then to the di- and triphosphate forms by cellular kinases . Ganciclovir triphosphate concentrations may be 100-fold greater in CMV-infected than in uninfected cells, indicating preferential phosphorylation in infected cells . Ganciclovir triphosphate inhibits viral DNA synthesis by competitive inhibition of viral DNA polymerases and incorporation into viral DNA, resulting in the termination of viral DNA elongation .

Clinical Studies and Trials

  • CMV Retinitis Treatment Ganciclovir is used for the treatment of CMV retinitis in immunocompromised adult patients, including those with AIDS . A study comparing foscarnet, ganciclovir, and combination therapy found that combination therapy was the most effective for controlling CMV retinitis in patients with AIDS whose retinitis had relapsed . The median times to retinitis progression were 1.3 months for the foscarnet group, 2.0 months for the ganciclovir group, and 4.3 months for the combination therapy group (P<.001) .
  • Prevention of CMV Disease in Transplant Recipients Ganciclovir is also indicated for the prevention of CMV disease in adult transplant recipients at risk for CMV disease .

Data Table

IndicationDosage
Treatment of CMV RetinitisInduction: 5 mg/kg intravenously every 12 hours for 2 weeks; Maintenance: 10 mg/kg per day
Prevention of CMV DiseaseDosage not specified in the provided context.
Relapsed CMV Retinitis (Combination Rx)Ganciclovir 5 mg/kg per day and foscarnet sodium at 90 mg/kg per day

Mechanism of Action

Ganciclovir sodium exerts its antiviral effects by inhibiting viral DNA synthesis. Once inside the cell, it is phosphorylated to ganciclovir triphosphate by viral and cellular kinases. Ganciclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA by DNA polymerase. This incorporation results in the termination of viral DNA elongation, thereby inhibiting viral replication .

Comparison with Similar Compounds

    Acyclovir: Another guanine analog used to treat herpes simplex virus infections. It has a similar mechanism of action but is less potent against cytomegalovirus.

    Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability. It is converted to ganciclovir in the body and has similar antiviral activity.

    Foscarnet: An inorganic pyrophosphate analog that inhibits viral DNA polymerase. It is used for cytomegalovirus infections resistant to ganciclovir.

    Cidofovir: A cytosine analog with broad-spectrum antiviral activity against DNA viruses, including cytomegalovirus

Uniqueness of Ganciclovir Sodium: this compound is unique due to its high specificity and potency against cytomegalovirus. Its ability to be incorporated into viral DNA and terminate its replication makes it a critical drug in the management of cytomegalovirus infections, especially in immunocompromised patients .

Biological Activity

Ganciclovir sodium is an acyclic guanosine analog primarily utilized as an antiviral agent against cytomegalovirus (CMV) and other herpes viruses. Its biological activity stems from its ability to inhibit viral DNA synthesis, making it a critical therapeutic option in immunocompromised patients, particularly those undergoing organ transplantation or suffering from HIV/AIDS.

This compound is phosphorylated by viral and cellular kinases to its active form, ganciclovir triphosphate (GCV-TP). This active form selectively inhibits the viral DNA polymerase, leading to the termination of viral DNA chain elongation. The phosphorylation process occurs preferentially in virus-infected cells, which enhances the drug's selectivity and efficacy against CMV and herpes simplex viruses (HSV) .

In Vitro and In Vivo Efficacy

This compound exhibits significant antiviral activity against various strains of herpes viruses. The following table summarizes its inhibitory concentrations against different viruses:

Virus IC50 (μM)
Cytomegalovirus (CMV)2.15
Herpes Simplex Virus Type 10.2
Herpes Simplex Virus Type 20.4
Feline Herpesvirus Type 15.2
Adenovirus Serotype 12.0

The IC50 values indicate the concentration required to inhibit viral replication by 50%. Ganciclovir's potency against CMV is notably higher than that of acyclovir, another antiviral agent, which has an IC50 of approximately 72 μM against CMV .

Clinical Applications

This compound is primarily indicated for:

  • Treatment of CMV infections : Particularly in patients with compromised immune systems.
  • Prevention of CMV disease : In solid organ transplant recipients.
  • Management of CMV retinitis : Especially in patients with AIDS .

Case Studies

  • Retrospective Study on Pediatric Liver Transplant Recipients :
    • A study involving 122 pediatric liver transplant recipients assessed the efficacy of ganciclovir in preventing CMV disease post-transplant. Results indicated that asymptomatic CMV infection was detected in 34.4% of subjects, with a higher incidence in high-risk groups (58.1% vs. 21.8%) .
  • Combination Therapy for CMV Retinitis :
    • A multicenter trial compared ganciclovir alone with foscarnet and combination therapy in patients with relapsed CMV retinitis. Combination therapy demonstrated the best outcomes in terms of retinitis progression and visual acuity preservation .
  • Anti-inflammatory Effects :
    • Recent studies suggest that ganciclovir may have therapeutic effects beyond antiviral activity, such as ameliorating dextran sulfate sodium-induced colitis in mice through modulation of the cGAS-STING pathway .

Stability and Formulation

The stability of this compound in various formulations has been extensively studied:

  • In Sodium Chloride Solutions : Ganciclovir maintains stability for at least five days when prepared in either 0.9% sodium chloride or 5% dextrose solutions, with minimal degradation observed .
  • Storage Conditions : It remains stable under various temperature conditions (room temperature, refrigeration) for extended periods, which is crucial for clinical settings where drug preparation may be delayed .

Properties

IUPAC Name

sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJICLMJFIKGAAU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82410-32-0 (Parent)
Record name Ganciclovir sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20883175
Record name Ganciclovir sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84245-13-6, 107910-75-8
Record name Ganciclovir sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084245136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganciclovir sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganciclovir sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ganciclovir sodium
Reactant of Route 2
Ganciclovir sodium
Reactant of Route 3
Reactant of Route 3
Ganciclovir sodium
Reactant of Route 4
Ganciclovir sodium
Reactant of Route 5
Ganciclovir sodium
Reactant of Route 6
Ganciclovir sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.